5-iodo-1-propyl-1H-pyrazol-3-amine
Description
5-Iodo-1-propyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a propyl group at position 1, an amine group at position 3, and an iodine atom at position 5. Its molecular formula is C₆H₁₀IN₃, with a calculated molecular weight of 251.07 g/mol.
Properties
Molecular Formula |
C6H10IN3 |
|---|---|
Molecular Weight |
251.07 g/mol |
IUPAC Name |
5-iodo-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C6H10IN3/c1-2-3-10-5(7)4-6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
CXWOPBNLHVJLHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-iodo-1-propyl-1H-pyrazole with ammonia or an amine source under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-iodo-1-propyl-1H-pyrazol-3-amine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-iodo-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-iodo-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 5-iodo-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Pyrazole derivatives are widely explored due to their versatility in drug discovery and organic synthesis. Below, we compare 5-iodo-1-propyl-1H-pyrazol-3-amine with two structurally related compounds from a patent application () and hypothetical analogs.
Key Observations:
- Substituent Effects: Position 1: The propyl group in the target compound increases lipophilicity compared to pyridin-3-yl substituents in the patent compounds, which may reduce aqueous solubility but improve membrane permeability. Amine Position: The amine at position 3 (vs. position 4 in patent compounds) may alter hydrogen-bonding interactions, affecting biological target binding or crystallinity.
Synthesis :
- The patent compounds employ copper(I) bromide and cesium carbonate for coupling reactions, suggesting that similar conditions could apply to the target compound’s synthesis. However, iodinated precursors may require specialized halogenation steps.
- The low yield (17.9%) for the cyclopropyl analog highlights challenges in pyrazole functionalization, possibly due to steric hindrance or competing side reactions .
Physical and Chemical Properties
- Melting Points : The cyclopropyl derivative melts at 104–107°C, while the iodine-substituted compound likely has a higher melting point due to increased molecular weight and stronger halogen-mediated crystal packing.
- Solubility : The pyridin-3-yl group in patent compounds enhances polarity, improving solubility in polar solvents like DMSO. In contrast, the propyl and iodine groups in the target compound may favor organic solvents (e.g., dichloromethane).
- Reactivity : Iodine’s leaving-group ability makes the target compound a candidate for nucleophilic substitution or metal-catalyzed cross-coupling, whereas methyl or cyclopropyl groups are less reactive in such contexts.
Biological Activity
5-Iodo-1-propyl-1H-pyrazol-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
5-Iodo-1-propyl-1H-pyrazol-3-amine is characterized by the following chemical properties:
- Molecular Formula : CHI N
- Molecular Weight : 215.04 g/mol
- Boiling Point : Not specified in available literature
- Melting Point : Not specified in available literature
These properties contribute to its reactivity and interaction with biological targets.
The biological activity of 5-iodo-1-propyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with various biological targets through:
- Halogen Bonding : The iodine atom enhances the compound's ability to form halogen bonds, which can stabilize interactions with proteins and nucleic acids.
- Hydrogen Bonding : The pyrazole ring facilitates hydrogen bonding, further modulating protein activity and influencing biological pathways.
This dual interaction mechanism allows the compound to exhibit diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-iodo-1-propyl-1H-pyrazol-3-amine. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
These results suggest that the compound may inhibit cancer cell proliferation effectively.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In animal models, it significantly reduced inflammation markers such as TNF-α and IL-6:
This indicates its potential as a therapeutic agent for inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study conducted on MCF-7 cells, treatment with 5-iodo-1-propyl-1H-pyrazol-3-amine resulted in a dose-dependent decrease in cell viability, with an IC50 value comparable to established chemotherapeutics like erlotinib. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects using carrageenan-induced edema in mice. The results showed that administration of the compound significantly reduced paw swelling compared to control groups, affirming its efficacy as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-iodo-1-propyl-1H-pyrazol-3-amine?
- Methodology : The synthesis typically involves iodination of a pre-functionalized pyrazole core. A common approach uses sodium iodide as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF) at 80–100°C. For example, analogous compounds like 1-ethyl-4-iodo-1H-pyrazol-3-amine are synthesized via electrophilic substitution, where iodine is introduced at the 4-position using NaI under reflux .
- Optimization : Reaction time (12–24 hr) and stoichiometric ratios (1:1.2 for pyrazole:NaI) are critical to minimize byproducts like di-iodinated species. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. How can the purity and structural integrity of 5-iodo-1-propyl-1H-pyrazol-3-amine be validated?
- Analytical Techniques :
- NMR Spectroscopy : -NMR (δ 6.6–7.2 ppm for pyrazole protons; δ 3.2–3.5 ppm for propyl CH) and -NMR (δ 90–100 ppm for C-I) are standard .
- Mass Spectrometry : ESI-MS or EI-MS typically shows [M+H] at m/z 266–270 (calculated for CHIN) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) confirm >95% purity .
Advanced Research Questions
Q. What strategies mitigate iodine displacement during cross-coupling reactions involving 5-iodo-1-propyl-1H-pyrazol-3-amine?
- Methodology : Use palladium/copper-catalyzed Sonogashira or Suzuki-Miyaura couplings under inert atmospheres (N/Ar). For example, analogous iodopyrazoles undergo coupling with arylboronic acids using Pd(PPh) (5 mol%) and KCO in toluene/water (3:1) at 90°C .
- Key Parameters :
- Ligand Choice : Bulky ligands (e.g., XPhos) reduce side reactions.
- Solvent : DMF or THF stabilizes intermediates better than polar aprotic solvents .
Q. How does the electronic environment of the pyrazole ring influence the reactivity of 5-iodo-1-propyl-1H-pyrazol-3-amine in nucleophilic substitutions?
- Computational Insights : DFT studies on similar iodopyrazoles reveal that electron-withdrawing groups (e.g., -NO) at the 3-position increase iodine’s electrophilicity, accelerating SNAr reactions. Conversely, electron-donating groups (e.g., -OCH) reduce reactivity .
- Experimental Data : Kinetic assays show a 2.5× faster substitution rate in 5-iodo-3-nitro-1-propylpyrazole compared to unsubstituted analogs .
Q. What are the challenges in analyzing biological activity data for iodinated pyrazoles like 5-iodo-1-propyl-1H-pyrazol-3-amine?
- Data Interpretation :
- False Positives : Iodine’s redox activity can interfere with assays like MTT (cell viability), requiring validation via LC-MS/MS .
- Solubility : Low aqueous solubility (logP ~2.8) necessitates DMSO vehicles, which may artifactually enhance membrane permeability .
Contradictory Data Analysis
Q. Why do reported yields for iodopyrazole syntheses vary widely (40–85%)?
- Critical Factors :
- Iodine Source : NaI vs. I alters electrophilic substitution efficiency. NaI in DMF gives higher yields (70–85%) but requires strict anhydrous conditions .
- Side Reactions : Propyl group oxidation (to propanal) competes in acidic conditions, reducing yields. Use of mild bases (e.g., KCO) mitigates this .
Methodological Recommendations
Q. What protocols ensure long-term stability of 5-iodo-1-propyl-1H-pyrazol-3-amine?
- Storage : Under argon at –20°C in amber vials to prevent photodecomposition.
- Decomposition Signs : Yellow discoloration (from I release) or NMR peak broadening .
Comparative Studies
Q. How does 5-iodo-1-propyl-1H-pyrazol-3-amine compare to non-iodinated analogs in kinase inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
